molecular formula C23H25ClF3N3O6 B15137939 Dgk|AE-IN-4

Dgk|AE-IN-4

Cat. No.: B15137939
M. Wt: 531.9 g/mol
InChI Key: FKBDRPYOKPGTKV-AWEZNQCLSA-N
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Description

Dgk|AE-IN-4 is a compound that belongs to the family of diacylglycerol kinases. Diacylglycerol kinases are enzymes that catalyze the conversion of diacylglycerol to phosphatidic acid. This conversion is crucial for various cellular processes, including signal transduction, membrane trafficking, and lipid metabolism .

Preparation Methods

The synthesis of Dgk|AE-IN-4 involves several steps. The primary synthetic route includes the phosphorylation of diacylglycerol to produce phosphatidic acid. This reaction is typically carried out using specific reagents and under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Dgk|AE-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Dgk|AE-IN-4 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of diacylglycerol kinase activity and its role in lipid metabolism.

    Biology: It is used to investigate the role of diacylglycerol kinases in cellular signaling pathways and their impact on various biological processes.

    Medicine: It has potential therapeutic applications in treating diseases related to lipid metabolism and signal transduction, such as cancer and diabetes.

    Industry: It is used in the production of various lipid-based products and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of Dgk|AE-IN-4 involves the phosphorylation of diacylglycerol to produce phosphatidic acid. This reaction is catalyzed by diacylglycerol kinase, which regulates the balance of diacylglycerol and phosphatidic acid in cells. The molecular targets and pathways involved include protein kinase C, phosphatidylinositol 4-phosphate 5-kinase, and the mammalian target of rapamycin (mTOR) pathway .

Comparison with Similar Compounds

Dgk|AE-IN-4 is unique compared to other diacylglycerol kinases due to its specific structural motifs and catalytic properties. Similar compounds include other diacylglycerol kinases such as DGKα, DGKβ, and DGKγ. These compounds share similar catalytic activities but differ in their tissue distribution and specific functions within cells .

Properties

Molecular Formula

C23H25ClF3N3O6

Molecular Weight

531.9 g/mol

IUPAC Name

tert-butyl (2S)-4-[3-(2-chlorophenoxy)-6-nitro-2-(trifluoromethyl)phenyl]-2-(hydroxymethyl)piperazine-1-carboxylate

InChI

InChI=1S/C23H25ClF3N3O6/c1-22(2,3)36-21(32)29-11-10-28(12-14(29)13-31)20-16(30(33)34)8-9-18(19(20)23(25,26)27)35-17-7-5-4-6-15(17)24/h4-9,14,31H,10-13H2,1-3H3/t14-/m0/s1

InChI Key

FKBDRPYOKPGTKV-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1CO)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3Cl)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CO)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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